Cas no 2376590-40-6 (3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid)

3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a fluorophenylmethoxy-methylphenylamino moiety. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in drug development. The presence of the fluorine atom enhances metabolic stability and bioavailability, while the aromatic and amino functionalities offer versatility for further derivatization. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound is typically characterized by high purity and consistent performance, ensuring reliability in experimental applications. Its solubility in common organic solvents facilitates handling in synthetic workflows.
3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid structure
2376590-40-6 structure
Product Name:3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid
CAS No:2376590-40-6
MF:C22H20FNO3
MW:365.39750957489
CID:4762534
Update Time:2025-10-29

3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[[[4-[(4-fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid
    • BDBM50511204
    • 3-[[4-[(4-fluorophenyl)methoxy]-3-methylphenyl]methylamino]benzoic acid
    • 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid
    • Inchi: 1S/C22H20FNO3/c1-15-11-17(13-24-20-4-2-3-18(12-20)22(25)26)7-10-21(15)27-14-16-5-8-19(23)9-6-16/h2-12,24H,13-14H2,1H3,(H,25,26)
    • InChI Key: DDCNGNDFKHLAQY-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)COC1=CC=C(C=C1C)CNC1C=CC=C(C(=O)O)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 467
  • XLogP3: 4.9
  • Topological Polar Surface Area: 58.6

3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid Pricemore >>

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3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid Related Literature

Additional information on 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid

3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid (CAS No. 2376590-40-6): A Comprehensive Overview

3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid (CAS No. 2376590-40-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.

The chemical structure of 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid is composed of a benzoic acid core with a substituted benzene ring and a fluorinated phenyl group. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it an attractive candidate for drug development. The compound's molecular formula is C21H19FO3N, with a molecular weight of approximately 358.38 g/mol.

The synthesis of 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid involves multiple steps, each carefully optimized to ensure high yield and purity. One common approach involves the reaction of 4-fluorobenzyl alcohol with 3-methylphenol to form the corresponding ether, followed by the formation of the amine derivative through reductive amination. The final step involves the coupling of this amine with benzoic acid to produce the target compound. Recent advancements in synthetic methodologies have focused on improving the efficiency and scalability of these processes, making it more feasible for large-scale production.

In terms of biological activity, 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid has demonstrated significant potential as a modulator of various biological pathways. Studies have shown that it can effectively inhibit certain enzymes involved in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it has exhibited antiproliferative effects on cancer cells, particularly in breast and lung cancer models. These findings have sparked interest in further investigating its therapeutic potential for these conditions.

The pharmacokinetic properties of 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid have also been extensively studied. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effectiveness as a therapeutic agent. Preclinical studies have shown that the compound is well-tolerated at therapeutic doses and exhibits minimal toxicity, making it a promising candidate for clinical trials.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid in human subjects. Early results from phase I trials have been encouraging, with no significant adverse effects reported at tested doses. Phase II trials are expected to provide more detailed insights into its therapeutic potential and optimal dosing regimens.

In addition to its direct therapeutic applications, 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid has also been explored as a lead compound for the development of novel drug candidates. Researchers are investigating structural modifications to enhance its potency and selectivity for specific targets. These efforts aim to address unmet medical needs and improve patient outcomes in various diseases.

The future outlook for 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid is promising. Ongoing research continues to uncover new applications and optimize its properties for clinical use. Collaborations between academic institutions, pharmaceutical companies, and regulatory agencies are essential to advancing this compound through the drug development pipeline and ultimately bringing it to market as a safe and effective treatment option.

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